3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea
Description
3-{3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea is a urea derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups. The compound integrates a methylamino linkage to the pyridine ring and a Schiff base moiety derived from 3-ethoxy-4-hydroxybenzaldehyde.
Key structural attributes:
- Pyridine core: 3-chloro-5-trifluoromethyl substitution enhances electronegativity and metabolic stability .
- Urea linkage: Facilitates hydrogen bonding, a feature common in enzyme inhibitors and receptor antagonists .
- Schiff base (E-configuration): The (E)-methylideneamino group may influence stereoselective interactions with biological targets .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O3/c1-3-29-14-6-10(4-5-13(14)27)8-23-24-16(28)25-26(2)15-12(18)7-11(9-22-15)17(19,20)21/h4-9,27H,3H2,1-2H3,(H2,24,25,28)/b23-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBIMKBKMKUCRX-LIMNOBDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea is a novel urea derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 420.78 g/mol. The structure features a pyridine ring with trifluoromethyl and chloro substituents, along with an ethoxy-hydroxyphenyl moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this urea derivative exhibit significant anticancer properties. For example, a related class of compounds demonstrated inhibition of cancer cell proliferation in various cancer lines, including breast (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 | 5.5 | Apoptosis |
| Example B | PC3 | 3.2 | Cell Cycle Arrest |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. The urea derivative has shown potential as an inhibitor of certain kinases and proteases involved in cancer progression. For instance, molecular docking studies suggest strong interactions with the active sites of these enzymes, leading to decreased enzymatic activity.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Studies suggest that the presence of halogen atoms enhances the lipophilicity and membrane permeability, facilitating antimicrobial action.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a notable increase in apoptosis markers within treated tumors.
Study 2: Enzyme Interaction Analysis
In another investigation, the compound was tested for its ability to inhibit specific kinases implicated in oncogenic signaling pathways. The results showed that it effectively reduced phosphorylation levels associated with cell growth and survival.
Comparison with Similar Compounds
Pyridine-Based Agrochemical Intermediates
Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety are prevalent in agrochemical intermediates. For example:
Key Findings :
Urea and Schiff Base Derivatives
Urea-linked pyridines are explored for diverse applications:
Key Findings :
Physicochemical and Metabolic Properties
A comparison of key properties:
Q & A
Q. How can researchers optimize the compound’s selectivity profile to minimize off-target effects?
- Methodological Answer : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Use CRISPR-Cas9 gene editing to generate knockout cell lines for suspected targets. SAR data from and suggest that modifying the 3-ethoxy-4-hydroxyphenyl group’s substituents (e.g., replacing –OEt with –OMe) enhances selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
